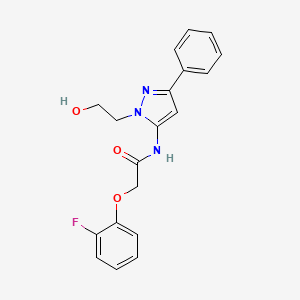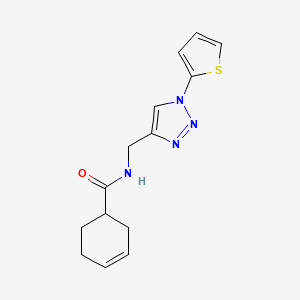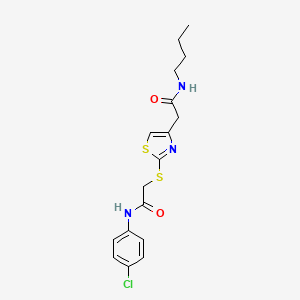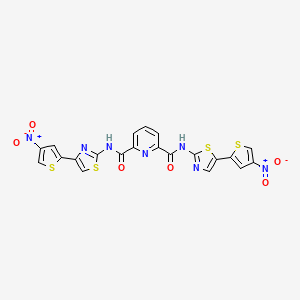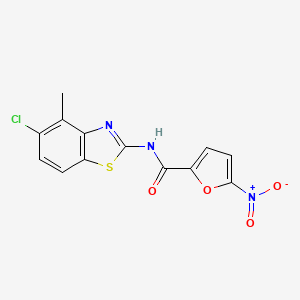
2-(3-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as CP-154,526, is a novel compound that has been synthesized and studied for its potential therapeutic applications in various fields of medicine.
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds structurally related to 2-(3-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile have been studied for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives have shown promising results in antimicrobial screenings, indicating potential uses in combating microbial infections (Bektaş et al., 2007).
Solubility and Partitioning in Biologically Relevant Solvents
The solubility and partitioning behaviors of related compounds in various solvents, including those relevant to biological systems, have been investigated. These studies are crucial for understanding the drug delivery and adsorption mechanisms of such compounds in biological environments (Volkova et al., 2020).
Antibacterial Screening
Derivatives of related chemical structures have been screened for antibacterial activity. Some compounds have demonstrated moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli, highlighting their potential in antibacterial applications (Deshmukh et al., 2017).
Structural and Spectroscopic Characterization
In-depth studies involving DFT and TD-DFT/PCM calculations have been carried out to understand the molecular structure, spectroscopic properties, and electronic interactions of related compounds. These studies are essential for predicting the biological potential and other applications of these compounds (Wazzan et al., 2016).
Antimicrobial Activities of Schiff Base and Fused Heterocyclic Compounds
Research into the synthesis of Schiff base and fused heterocyclic compounds, starting from related chemical structures, has demonstrated significant antimicrobial activities, suggesting their potential use in medical applications (Rizk et al., 2019).
特性
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-4-2-6-17(12-15)21(28)26-8-10-27(11-9-26)22-19(14-24)25-20(29-22)16-5-3-7-18(23)13-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOMTUKSRXJYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

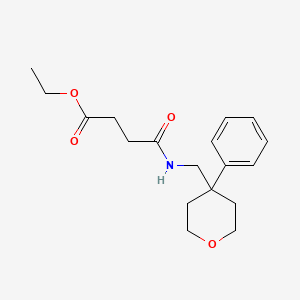
![Methyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2978316.png)
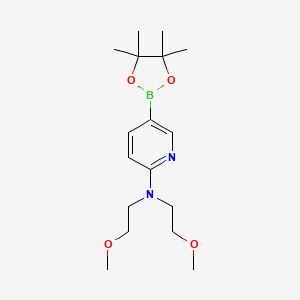

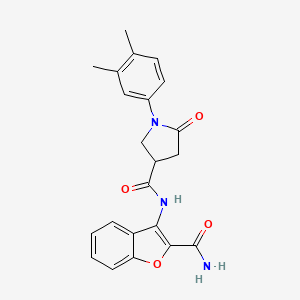
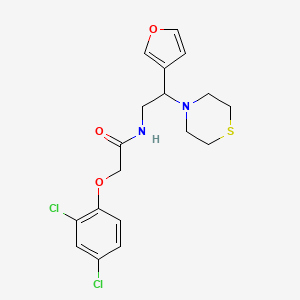
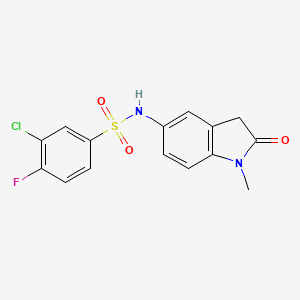
![Tert-butyl N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2978326.png)
